

synthesis of 4-Bromo-2,5-dimethoxybenzoic acid from 2,5-dimethoxybenzoic acid

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Compound of Interest

Compound Name: 4-Bromo-2,5-dimethoxybenzoic acid

Cat. No.: B1291395

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Synthesis of 4-Bromo-2,5-dimethoxybenzoic Acid: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of a robust two-step synthetic route to produce **4-Bromo-2,5-dimethoxybenzoic acid**, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences with the bromination of 2,5-dimethoxybenzaldehyde to yield 4-bromo-2,5-dimethoxybenzaldehyde, which is subsequently oxidized to the target carboxylic acid. This document furnishes detailed experimental protocols, quantitative data summaries, and a visual representation of the synthetic workflow, intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction

4-Bromo-2,5-dimethoxybenzoic acid is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. Its structural features, including the bromine atom and the dimethoxy substitution pattern on the benzene ring, allow for diverse chemical modifications and the exploration of structure-activity relationships. The synthetic

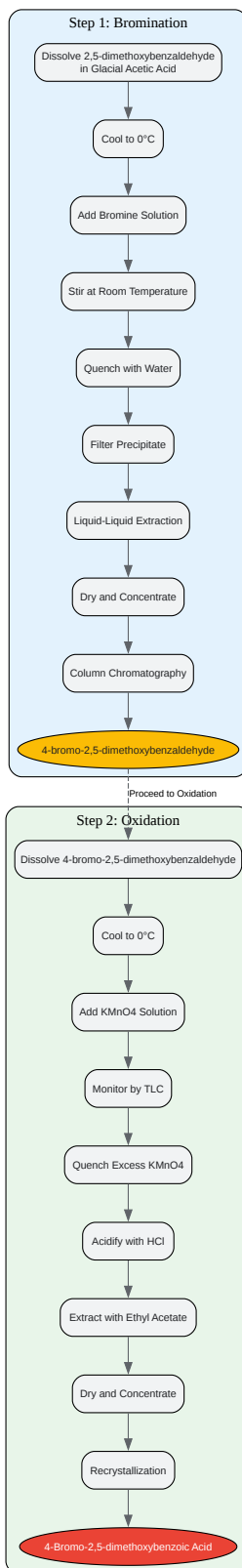
pathway detailed herein represents a reliable and reproducible method for obtaining this compound, starting from the readily available 2,5-dimethoxybenzaldehyde.

Synthetic Pathway Overview

The synthesis of **4-Bromo-2,5-dimethoxybenzoic acid** is achieved through a two-step process:

- Step 1: Bromination of 2,5-dimethoxybenzaldehyde. This electrophilic aromatic substitution reaction introduces a bromine atom at the 4-position of the benzene ring of 2,5-dimethoxybenzaldehyde.
- Step 2: Oxidation of 4-bromo-2,5-dimethoxybenzaldehyde. The aldehyde functional group of the intermediate is then oxidized to a carboxylic acid to yield the final product.

The overall synthetic scheme is presented below:



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